Product packaging for Butyl octylphosphinate(Cat. No.:CAS No. 63886-54-4)

Butyl octylphosphinate

Cat. No.: B14497624
CAS No.: 63886-54-4
M. Wt: 233.31 g/mol
InChI Key: JUCNTEIJIIMFMY-UHFFFAOYSA-N
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Description

Butyl Octylphosphinate is an organophosphorus compound of significant interest in advanced materials research, particularly as a molecular precursor for functional materials. Compounds within this class, such as metal alkyl phosphates, are actively investigated for their ability to transform into inorganic solids through thermal decomposition. Research indicates that calcium salts of alkyl phosphoric acids with varying chain lengths (including butyl and octyl) can be calcined to produce biphasic calcium phosphate mixtures, which are valuable bioceramic materials for bone tissue engineering and regeneration . The decomposition pathway of these precursors is complex, ultimately yielding a blend of calcium pyrophosphate (Ca₂P₂O₇) and tricalcium phosphate (Ca₃(PO₄)₂), whose ratio can be influenced by the initial organic side chains . Furthermore, the lamellar, plate-like morphology inherent to layered alkyl phosphate structures contributes to high specific surface area and sorption capacity, making them promising for creating dense, tough ceramic-polymer composites or for use in additive manufacturing processes like stereolithography . This compound is intended for research applications only, including the development of novel bioceramic precursors, composite materials, and surface modification agents. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Disclaimer: The specific data and applications for this compound are extrapolated from research on structurally related compounds, specifically calcium alkyl phosphates . Researchers are advised to conduct their own thorough characterization and testing to confirm the properties and suitability of this specific compound for their intended application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O2P+ B14497624 Butyl octylphosphinate CAS No. 63886-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63886-54-4

Molecular Formula

C12H26O2P+

Molecular Weight

233.31 g/mol

IUPAC Name

butoxy-octyl-oxophosphanium

InChI

InChI=1S/C12H26O2P/c1-3-5-7-8-9-10-12-15(13)14-11-6-4-2/h3-12H2,1-2H3/q+1

InChI Key

JUCNTEIJIIMFMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[P+](=O)OCCCC

Origin of Product

United States

Reaction Mechanisms and Kinetics of Butyl Octylphosphinate Transformations

Mechanistic Pathways of Phosphinate Reactivity

The mechanistic pathways for phosphinate reactions are diverse, primarily dictated by the nature of the reactants, the leaving group, and the reaction conditions. frontiersin.org Generally, these reactions are categorized as nucleophilic substitutions at the phosphorus center or as bond cleavage reactions.

Nucleophilic substitution at the tetrahedral phosphorus atom of a phosphinate ester is a fundamental transformation. These reactions can proceed through several mechanisms, primarily distinguished as either concerted or stepwise pathways. sapub.org

Associative (A_N + D_N) Mechanism : This is a stepwise process where the nucleophile attacks the phosphorus center, forming a pentacoordinate intermediate, typically a trigonal bipyramidal (TBP-5C) structure. frontiersin.orgsapub.org The reaction rate can be determined by either the formation or the decomposition of this intermediate. frontiersin.org

Concerted (A_N D_N) or S_N2-like Mechanism : In this pathway, the bond to the incoming nucleophile forms simultaneously with the breaking of the bond to the leaving group. frontiersin.orgsapub.org The reaction proceeds through a single pentacoordinate transition state without a stable intermediate. sapub.org

Dissociative (D_N + A_N) Mechanism : This stepwise pathway involves the initial, rate-limiting cleavage of the bond to the leaving group, forming a highly reactive, tricoordinate metaphosphate-like intermediate. This intermediate then rapidly reacts with the nucleophile. frontiersin.orgnih.gov This mechanism is more common for phosphate (B84403) monoester dianions and less typical for phosphinate esters. frontiersin.org

The preferred mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. ttu.ee For instance, the aminolysis of aryl diphenylphosphinates in acetonitrile (B52724) has been shown to proceed through a stepwise mechanism involving a zwitterionic pentacoordinate intermediate. cdnsciencepub.com

The stability of the phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds in phosphinates dictates the conditions required for their cleavage.

P-O Bond Cleavage : This is the more common pathway in hydrolysis reactions of phosphinate and phosphonate (B1237965) esters. mdpi.comwikipedia.org Both acid- and base-catalyzed hydrolysis typically proceed via a nucleophilic attack on the phosphorus atom, resulting in the cleavage of the P-O ester bond. mdpi.com The base-catalyzed hydrolysis is generally irreversible, whereas acid-catalyzed hydrolysis can be influenced by the A_Ac2 (P-O cleavage) or A_Al1 (C-O cleavage) mechanisms, depending on the ester group. mdpi.com

P-C Bond Cleavage : The P-C bond is significantly more robust and resistant to cleavage than the P-O bond. wikipedia.orgunm.edu Its scission requires aggressive conditions, such as high temperatures (pyrolysis) or the use of potent chemical reagents like alkali metals. mdpi.comresearchgate.net Theoretical studies on substituted methylphosphonates have shown that electron-withdrawing substituents on the carbon atom can facilitate P-C bond cleavage by stabilizing the necessary transition states and intermediates. nih.gov For example, while dimethyl methylphosphonate (B1257008) undergoes exclusive P-O bond cleavage, its trichlorinated analogue favors P-C bond dissociation. nih.gov

Role of Intermediates and Transition States in Phosphinate Reactions

The geometry and stability of intermediates and transition states are crucial in determining the course and rate of phosphinate reactions.

In nucleophilic substitution reactions , the key species is the pentacoordinate structure, which can be either a transient transition state (in a concerted mechanism) or a more stable intermediate (in a stepwise mechanism). frontiersin.orgsapub.org In a More O'Ferrall-Jencks diagram, which maps reaction pathways, the concerted mechanism follows a diagonal path, while stepwise mechanisms proceed via the corners, representing the formation of an intermediate. frontiersin.orgresearchgate.net The transition states for concerted reactions lie in the interior of the diagram, their exact position reflecting the degree of bond formation versus bond fission. frontiersin.org

Evidence for the formation of pentacoordinate intermediates has been found in studies of cyclic phosphorus esters and in specific cases of acyclic systems. cdnsciencepub.com For example, the aminolysis of p-nitrophenyl diphenylphosphinate (B8688654) is proposed to involve a zwitterionic pentacoordinate intermediate, where the subsequent, general base-catalyzed collapse of this intermediate is the rate-determining step. cdnsciencepub.com The transition state for this collapse involves significant charge separation, which is supported by the reaction's sensitivity to solvent polarity. cdnsciencepub.com

Kinetic Studies and Reaction Rate Determinations for Phosphinate Systems

Kinetic studies provide quantitative insights into reaction mechanisms, including the determination of rate laws and activation parameters. The aminolysis of aryl diphenylphosphinates with n-butylamine, for example, follows a two-term rate law, with pathways that are first-order and second-order in amine, indicating complex mechanistic behavior including general base catalysis by a second amine molecule. cdnsciencepub.com

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, offer further mechanistic clues. Highly negative entropies of activation, as observed in the butylaminolysis of p-nitrophenyl diphenylphosphinate, support the formation of a highly ordered transition state, consistent with a termolecular reaction involving a pentacoordinate intermediate and a catalyzing amine molecule. cdnsciencepub.com

Table 1: Activation Parameters for the Butylaminolysis of p-Nitrophenyl Diphenylphosphinate in Acetonitrile. cdnsciencepub.com
Kinetic TermΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Mechanism Implication
k2 (First-order in amine)7.7 ± 0.6-42 ± 2Bimolecular reaction with an ordered transition state.
k3 (Second-order in amine)-1.3 ± 0.3-58 ± 1Termolecular reaction, likely involving a pre-equilibrium to form an intermediate, leading to a negative enthalpy of activation.

Kinetic studies on the thermal degradation of metal phosphinates, such as aluminum diisobutylphosphinate, have also been performed to determine activation energies and decomposition mechanisms using methods like the Kissinger–Akahira–Sunose (KAS) analysis. researchgate.net

Self-Aggregation and Supramolecular Assembly Mechanisms of Butyl Octylphosphinate and Analogues

Amphiphilic molecules containing phosphinate or phosphonate head groups, like this compound, can exhibit self-aggregation in solution to form supramolecular structures. The driving force for this assembly is the hydrophobic effect, which causes the nonpolar alkyl chains (the butyl and octyl groups) to minimize contact with water, while the polar phosphinate group interacts with the aqueous environment. tuwien.atresearchgate.net

Studies on analogous (α-hydroxyalkyl)phosphinic acids and phosphonic acids show that these compounds act as surfactants, forming micelles in aqueous solution above a critical micelle concentration (CMC). researchgate.netacs.org The polarity of the head group and the length of the alkyl chains significantly influence the CMC and the type of lyotropic mesophases (e.g., hexagonal or lamellar) that form in concentrated solutions. researchgate.netacs.org Phosphonate salts, having two dissociable groups, generally exhibit higher CMC values than their corresponding phosphinate analogues. acs.org

Furthermore, phosphinates can participate in supramolecular assembly through coordination with metal ions. For instance, N-(phosphinomethyl)iminodiacetic acid reacts with cobalt and copper salts to form layered supramolecular structures held together by hydrogen bonds and coordination interactions. researchgate.netrsc.org Similarly, phosphinate ligands have been shown to stabilize zinc oxo clusters, which act as intermediates in the formation of zinc oxide nanoparticles. nih.gov These assemblies are often governed by thermodynamic equilibria rather than nucleation kinetics. nih.gov

Advanced Computational and Theoretical Investigations of Butyl Octylphosphinate Systems

Molecular Dynamics Simulations for Phosphinate Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the behavior of phosphinate systems in various environments. By applying force fields, such as the Generalized AMBER Force Field (GAFF), researchers can simulate bulk properties, intermolecular interactions, and conformational changes. researchgate.net

The behavior of phosphinates in solution is governed by a complex interplay of intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. MD simulations are used to study these interactions and the resulting solvation phenomena. For instance, simulations of analogous organophosphorus extractants like tributyl phosphate (B84403) (TBP) in nonpolar solvents such as dodecane (B42187) and octane (B31449) reveal a tendency for self-aggregation. researchgate.net The interaction between these molecules is primarily driven by electrostatic forces, though dispersion and induction forces are also significant. researchgate.net

Solvation effects play a critical role in the reactivity and stability of phosphinates. Computational studies on the tautomerism of H-phosphinates have shown that the stability of different tautomeric forms is highly influenced by the solvent medium. mdpi.com A logarithmic relationship has been observed between the stability of the pentavalent P(V) and trivalent P(III) forms and the relative permittivity of the solvent, highlighting the importance of implicit solvent models in calculations. mdpi.com These simulations help predict how butyl octylphosphinate would behave in different industrial or environmental media, influencing its solubility, partitioning, and interaction with other solutes.

The flexible alkyl chains (butyl and octyl) of this compound allow for a wide range of conformational states. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the dynamics of their interconversion. Studies on related phosphinate and phosphonate (B1237965) complexes have identified various preferred conformations, such as Chair and Boat-Chair forms in cyclic systems. researchgate.net

Furthermore, the amphiphilic nature of this compound, with its polar phosphinate head group and nonpolar alkyl tails, drives self-assembly in solution. MD simulations have been instrumental in understanding the aggregation of similar molecules like TBP and diamyl amyl phosphonate (DAAP). researchgate.net These studies show that such molecules can form aggregates of various sizes, with the mean free energy of association being a key parameter. For TBP, this value is around 0.55-0.59 kcal/mol. researchgate.net Similar simulations for this compound would elucidate its tendency to form micelles or other supramolecular structures, which is critical for applications in extraction and surface modification. The process of self-assembled monolayer (SAM) formation, a related phenomenon, has been studied by combining docking procedures with MD simulations to overcome timescale limitations and model the gradual growth of ordered structures on surfaces. rsc.orgresearchgate.net

Quantum Chemical Calculations (DFT, QM/MM) Applied to Phosphinate Reactivity

Quantum mechanics (QM) provides a more fundamental description of chemical systems by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) are widely used to study the reactivity and electronic properties of phosphinates. For larger systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between accuracy and computational cost, treating the reactive center with QM and the surrounding environment with classical MM. nih.govmdpi.comnih.gov

DFT calculations are invaluable for mapping the reaction pathways and determining the energy profiles of chemical transformations involving phosphinates. This includes calculating the energies of reactants, products, transition states, and intermediates.

For example, the tautomerism of H-phosphinates between the pentavalent >P(O)H form and the trivalent >P-OH form has been studied extensively. mdpi.com DFT calculations have evaluated multiple potential pathways, including intramolecular proton transfer and intermolecular routes involving dimers or trimers. The intramolecular path was found to have a very high activation barrier (e.g., ~230 kJ mol⁻¹), making it unfavorable. In contrast, intermolecular pathways, sometimes assisted by solvent molecules, present significantly lower activation energies. mdpi.com

Calculated Activation Gibbs Free Energies (ΔG‡) for Tautomerization of Dimethylphosphine Oxide via Different Mechanisms mdpi.com
MechanismDescriptionActivation Energy (kJ mol⁻¹)
Intramolecular Proton Transfer (a)Direct H transfer from P to O within one molecule.230.4
Water-Assisted Transfer (b)Proton transfer mediated by two water molecules.92.8
Dimeric Pathway (c)Proton exchange between two phosphinate molecules.115.9

Similarly, DFT studies have been used to understand the mechanism of nucleophilic substitution at the phosphorus center, a fundamental reaction for phosphinates. Investigations into the identity substitution reaction between a methoxyl anion and methyl ethylphenylphosphinate showed that the reaction proceeds through a stepwise addition-elimination mechanism involving a pentacoordinate phosphorus intermediate, rather than a concerted Sₙ2-type reaction. nih.gov The calculated free energy barriers for decomposition of this intermediate were lower than for pseudorotation, explaining the observed stereochemistry. nih.gov

Calculated Enthalpy Data for the Esterification of a Phosphinic Acid rsc.org
ParameterDescriptionValue (kJ mol⁻¹)
ΔH⁰Reaction Enthalpy47.9
ΔH‡Enthalpy of Activation (Rate-determining step)230.5

These types of calculations are essential for predicting the reactivity of this compound in synthesis, hydrolysis, or catalytic processes. rsc.orgrsc.orgmdpi.com

Understanding the electronic structure of a molecule is key to explaining its properties and reactivity. DFT calculations provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). nih.gov A high E_HOMO value indicates a good electron donor, while the E_LUMO relates to electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. nih.govresearchgate.net

P=O Bond: Ab initio SCF MO calculations on phosphine (B1218219) oxides show that the phosphorus-oxygen bond has significant σ- and π-character, with the π-contribution involving phosphorus 3d-orbitals. rsc.org The resonance form P⁺-O⁻ is considered a more accurate representation than P=O, highlighting the bond's high polarity. acs.org

Charge Distribution: Natural Bond Orbital (NBO) and Mulliken population analyses reveal the charge distribution across the molecule. In phosphonates and phosphinates, the oxygen atom of the P=O group is highly polarized with a significant negative charge, making it a primary site for electrophilic attack and coordination to metal ions. researchgate.net

Reactivity Descriptors: Quantum chemical descriptors are used to predict reactivity. For a series of phosphonate derivatives, DFT calculations were used to determine properties like ionization potential, electron affinity, and hardness. These descriptors can be correlated with experimental observations through Quantitative Structure-Property Relationship (QSPR) models. researchgate.net

Calculated Quantum Chemical Parameters for Phosphonate Inhibitors nih.gov
InhibitorE_HOMO (eV)E_LUMO (eV)ΔE (L-H) (eV)Total Negative Charge (TNC)
NTMP-6.91-0.546.37-3.13
DETPMP-6.52-0.565.96-4.89

Theoretical Modeling of Phosphinate Interactions with Material Surfaces

The interaction of phosphinates with material surfaces is critical for applications such as corrosion inhibition, scale prevention, and surface functionalization. Theoretical modeling, primarily using DFT, provides atomic-scale insights into adsorption mechanisms, binding energies, and the structure of the resulting interface.

Studies on the adsorption of phosphonates on barite (barium sulfate) surfaces have used DFT to calculate adsorption energies and identify the most stable binding configurations. nih.gov These calculations show that inhibitors with a lower HOMO-LUMO energy gap and a higher total negative charge tend to have better adsorption potential. nih.gov The binding is often a combination of physisorption (e.g., hydrogen bonding) and chemisorption through the formation of bonds between the phosphonate oxygen atoms and surface metal ions. iwaponline.com

Similar DFT studies have been performed for phosphonate-based self-assembled monolayers (SAMs) on metal oxide surfaces like ZnO and α-alumina. rsc.orgacs.org For ZnO, calculations helped identify the contributions of the phosphonate to the valence band spectra and supported experimental findings on molecular orientation. acs.org For phosphonic acid adsorption on NiO surfaces, AIMD simulations and DFT optimizations were used to study various binding modes (monodentate, bidentate, tridentate) and their corresponding adsorption energies, revealing how the molecule anchors to the surface. acs.org These computational models are directly applicable to understanding how this compound would bind to and modify various substrates, guiding the design of functional coatings and films. fau.detudelft.nl

Polymerization Chemistry of Phosphinate Containing Monomers

Synthesis and Design of Phosphinate-Functionalized Monomers

The creation of polymers with phosphinate groups begins with the synthesis and design of suitable monomers. These monomers must contain a polymerizable group—such as a vinyl or acrylic moiety, or a strained ring structure—and a phosphinate functional group.

A variety of synthetic strategies are employed to produce these specialized monomers. rsc.org Common methods include:

Michaelis-Arbuzov Reaction: This reaction is a cornerstone in organophosphorus chemistry for forming a carbon-phosphorus bond. For instance, reacting a haloalkyl-containing monomer like ethyl α-chloromethyl acrylate (B77674) with a trialkyl phosphite (B83602) can yield a phosphonate-functionalized monomer. researchgate.net The Arbuzov rearrangement of triethyl phosphite with allyl bromide also produces an allyl phosphonate (B1237965) monomer in quantitative yield. rsc.org

Esterification and Condensation Reactions: Phosphinate-containing monomers can be synthesized through esterification. For example, a new methacrylate (B99206) phosphonate monomer was created by the condensation of methacrylic acid with a phosphonate epoxide. researchgate.net Another route involves the reaction between methacryloyl chloride and a phosphonate diol. researchgate.net

Atherton-Todd Reaction: This reaction is useful for creating phosphonates and their derivatives. It has been used to functionalize polymers and create cyclic phosphonates. beilstein-journals.org

"Click" Chemistry: This modular approach allows for the efficient grafting of phosphonate groups onto a polymer backbone, offering a versatile method for creating functional materials. mdpi.com

The design of these monomers is critical for their intended application. For example, incorporating (meth)acrylic groups allows for polymerization via radical methods, while synthesizing cyclic phosphinates enables ring-opening polymerization. rsc.orgacs.org Researchers have successfully synthesized various phosphonate-containing (meth)acrylates, (meth)acrylamides, and styrenic monomers to build a library of functional polymers. researchgate.netencyclopedia.pub

Table 1: Examples of Synthesized Phosphinate/Phosphonate Monomers and Methods

Monomer Type Precursors Synthetic Method Reference
Diethyl (methacryloyloxymethyl)phosphonate Methacryloyl chloride, Diethyl (hydroxymethyl)phosphonate Condensation researchgate.net
Diethyl 2-(vinyloxy)ethylphosphonate Chloroethyl vinyl ether, Triethyl phosphite Michaelis-Arbuzov Reaction rsc.org
Methacrylate Phosphonate Monomer Methacrylic acid, Phosphonate epoxide Condensation researchgate.net
Allyl Phosphonate (AP) Allyl bromide, Triethyl phosphite Michaelis-Arbuzov Reaction rsc.org
Styryl Phosphonic Acids 4-(chloromethyl)-styrene Multi-step synthesis encyclopedia.pub

Advanced Polymerization Techniques for Poly(phosphinate)s

To create well-defined phosphinate-containing polymers, chemists utilize advanced polymerization techniques that offer precise control over molecular weight, dispersity, and architecture. chinesechemsoc.org

Ring-Opening Polymerization Mechanisms of Cyclic Phosphonate/Phosphinate Analogues

Ring-Opening Polymerization (ROP) is a powerful method for synthesizing poly(phosphoester)s, including poly(phosphinate)s, from cyclic monomers. nih.gov The driving force for ROP is typically the strain relief of the cyclic monomer, with five-membered rings being particularly reactive. mdpi.com

ROP can proceed through several mechanisms, including anionic, cationic, and coordination-insertion polymerization, depending on the initiator used. rsc.orgmdpi.com

Anionic ROP (AROP): Initiated by nucleophiles like organometallic compounds (e.g., BuLi) or strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netdiva-portal.org AROPs are often "living," meaning they proceed without termination, allowing for the synthesis of block copolymers and complex architectures. wiley-vch.de

Cationic ROP (CROP): Initiated by Lewis acids or protonic acids. However, CROP of cyclic phosphates can sometimes lead to oligomers and side products. mdpi.comwiley.com

Coordination-Insertion ROP: This mechanism involves a metal catalyst, such as a tin or magnesium complex, that coordinates with the monomer before insertion into the growing polymer chain. nih.govdiva-portal.org For example, a heteroleptic BHT-Mg(OR) complex has proven to be an effective and versatile catalyst for the ROP of various cyclic ethylene (B1197577) phosphate (B84403) and phosphonate monomers, allowing for controlled polymerization even at low temperatures. rsc.org

The choice of catalyst is crucial for controlling the polymerization. Organocatalysts like DBU are favored for their efficiency and reduced cytotoxicity concerns compared to some metal catalysts. mdpi.comresearchgate.net

Controlled Radical Polymerization of Vinyl Phosphinate Monomers

For vinyl-functionalized phosphinate and phosphonate monomers, controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), is the method of choice. chinesechemsoc.orgsigmaaldrich.com CRP techniques minimize termination reactions, enabling the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures. sigmaaldrich.com

The two most prominent CRP methods for these monomers are:

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is highly versatile and compatible with a wide range of functional monomers, including acidic ones, without the need for protecting groups. researchgate.netpublish.csiro.au The process involves a chain transfer agent (RAFT agent) that mediates the polymerization, allowing for a rapid equilibrium between active and dormant polymer chains. publish.csiro.auscispace.com Researchers have successfully used RAFT to polymerize monomers like ethylene glycol methacrylate phosphate (EGMP) and to create block copolymers of phosphonate-containing monomers with others like methyl methacrylate (MMA). researchgate.netrsc.org A polyphosphonate-based macromolecular RAFT agent has also been developed, enabling the synthesis of well-defined block copolymers with various vinyl monomers. utwente.nl

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com While there can be difficulties with the ATRP of some phosphorus-containing monomers, it has been used to create well-defined structures. rsc.orgsciengine.com For instance, macroinitiators for ATRP have been formed via the ROP of cyclic phosphates, which are then used to grow block or graft copolymers. utwente.nl

Table 2: Comparison of Advanced Polymerization Techniques for Poly(phosphinate)s

Technique Monomer Type Mechanism Highlights Control Features
Ring-Opening Polymerization (ROP) Cyclic Phosphinates, Phosphonates, Phosphates Anionic, Cationic, or Coordination-Insertion pathways initiated by bases, acids, or metal catalysts. nih.govrsc.org Excellent control over molecular weight; enables synthesis of block copolymers and complex topologies. mdpi.com
Controlled Radical Polymerization (CRP) Vinyl Phosphinates, Vinyl Phosphonates Reversible deactivation of growing radical chains via RAFT agents or ATRP catalysts. sigmaaldrich.com Precise control over molecular weight, low dispersity, and chain-end functionality. chinesechemsoc.orgrsc.org

Architecture and Topology Control in Phosphinate Polymer Synthesis

A key advantage of modern polymerization techniques is the ability to control the final polymer architecture beyond simple linear chains. researchgate.net This control is crucial for tailoring the material's properties for specific applications.

Block Copolymers: Both ROP and CRP are excellent for creating block copolymers. In ROP, this is achieved by the sequential addition of different cyclic monomers to a living polymer chain. acs.org In CRP, a polymer synthesized from one monomer can act as a macroinitiator or macro-CTA for the polymerization of a second monomer. utwente.nl For example, a polyphosphonate macro-CTA has been used in RAFT polymerization to create a library of well-defined block copolymers with acrylates, methacrylates, and styrene. utwente.nl

Star and Branched Polymers: Star-shaped polymers, which consist of multiple polymer arms radiating from a central core, can be synthesized using a "core-first" approach. kinampark.comacs.org This involves using a multifunctional initiator (the core) from which multiple polymer chains grow simultaneously. kinampark.com For example, hyperbranched polymers with a high number of functional end groups have been synthesized using A2 + B3 polycondensation approaches or by using multifunctional cores for ROP. researchgate.netnih.gov These branched architectures often exhibit unique properties, such as lower viscosity and higher solubility compared to their linear analogues. researchgate.net

Comb and Bottlebrush Polymers: These architectures can be created by polymerizing macromonomers—polymer chains that have a polymerizable group at one end. researchgate.net For instance, polyphosphoester macromonomers have been synthesized via organocatalytic ROP and subsequently polymerized using Ring-Opening Metathesis Polymerization (ROMP) to form water-soluble and degradable bottlebrush polymers. researchgate.net

The combination of different polymerization methods provides a powerful toolkit for creating novel and complex phosphinate-containing polymer architectures, paving the way for advanced materials with precisely engineered properties. researchgate.netacs.org

Coordination Chemistry and Metal Phosphinate Interactions

Phosphinates as Ligands in Transition Metal and Main Group Chemistry

Phosphinate ligands, including butyl octylphosphinate, are a significant class of compounds in coordination chemistry, bridging the gap between carboxylates and phosphonates. nih.gov They demonstrate remarkable versatility, forming stable complexes with a wide array of transition metals—such as copper, samarium, nickel, zinc, cobalt, iron, and chromium—and main group elements like aluminum, gallium, and tin. acs.orgrsc.orgmdpi.comresearchgate.netrsc.orgrsc.org

The strength of the metal-phosphinate bond often results in materials with enhanced stability compared to their carboxylate analogues. nih.gov This robustness is a key factor in their application in materials science, particularly in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The organic substituents on the phosphorus atom, such as the butyl and octyl groups in this compound, allow for fine-tuning of the ligand's steric and electronic properties, which in turn influences the structure and reactivity of the resulting metal complex. mdpi.com Research has shown that phosphinate derivatives can exhibit diverse structural functions, making them attractive for constructing complex metal-organic assemblies. mdpi.com For instance, they have been employed in the synthesis of 2D and 3D MOFs, sometimes in conjunction with auxiliary ligands to create extended networks. mdpi.com

Ligand Design Principles for this compound and Analogues

The design of ligands like this compound is guided by principles that aim to control the properties of the resulting metal complexes for specific applications. Key factors include the ligand's electronic properties, steric bulk, and conformational rigidity. bohrium.comtcichemicals.com For this compound, the two alkyl groups (butyl and octyl) are central to its character.

Key Design Principles:

Electronic Effects: The butyl and octyl groups are electron-donating, which increases the electron density on the phosphinate's oxygen atoms. This enhances the ligand's σ-donating capability, influencing the electronic structure and reactivity of the metal center. tcichemicals.com Generally, ligands with higher electron density can increase the rate of key catalytic steps like oxidative addition. tcichemicals.com

Steric Hindrance: The size and conformation of the butyl and octyl chains create significant steric bulk around the phosphorus center. This steric hindrance plays a crucial role in determining the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates in catalytic applications. mdpi.comtcichemicals.com The size of the substituent at the phosphorus atom can directly influence the dimensionality of the resulting coordination polymers. mdpi.com

Solubility: The long alkyl chains (particularly the octyl group) impart lipophilic character to the ligand and its metal complexes, enhancing their solubility in nonpolar organic solvents. This is a critical design feature for applications in homogeneous catalysis and solvent extraction.

Flexibility: Unlike rigid aromatic backbones, the flexible alkyl chains of this compound allow the ligand to adopt various conformations, which can be advantageous in accommodating different metal ions and forming diverse coordination structures. mdpi.com

Table 1: Ligand Design Principles for Alkylphosphinates

Design PrincipleInfluence on this compoundConsequence for Metal Complex
Electronic Profile Alkyl groups are electron-donating.Increases electron density on oxygen donors, enhancing ligand basicity. tcichemicals.com
Steric Bulk Butyl and octyl groups create steric hindrance.Influences coordination geometry, metal accessibility, and polymer dimensionality. mdpi.comtcichemicals.com
Solubility Long alkyl chains increase lipophilicity.Enhances solubility in nonpolar organic solvents.
Flexibility Non-rigid alkyl chains allow conformational freedom.Enables formation of diverse coordination structures and accommodation of various metals. mdpi.com

Modes of Coordination and Chelation in Phosphinate Complexes

Phosphinate ligands are highly versatile in their coordination behavior, capable of adopting several modes to bridge and chelate metal centers. This adaptability leads to a rich structural chemistry, from simple mononuclear species to complex polynuclear and polymeric architectures. Mononuclear chelate phosphinate compounds are considered rare, with the majority of reported structures being di- or polynuclear due to the prevalence of bridging coordination. researchgate.net

Common coordination modes include:

Monodentate: One of the phosphinate oxygen atoms coordinates to a single metal center. This mode is less common as the second oxygen remains available for further coordination. researchgate.net

Bidentate Chelating: Both oxygen atoms of a single phosphinate ligand coordinate to the same metal center, forming a stable four-membered ring.

Bidentate Bridging: The two oxygen atoms of the phosphinate ligand bridge two different metal centers. This is a very common mode and is fundamental to the formation of coordination polymers. A prevalent structural motif found in many phosphinate coordination polymers is the eight-membered {M-O-P-O}₂ ring, formed by two phosphinate ligands bridging two metal centers. nih.govmdpi.com

Tridentate or Higher: In some complex structures, particularly those involving multiple phosphinate groups or in combination with other donor atoms on the ligand, higher denticity can be achieved, leading to varied and complex coordination environments. utb.czchemrxiv.org

For example, studies on copper(II) phosphinate complexes have revealed structures where the phosphinate group participates in forming {Cu-O-P-O-Cu} bridges, which then connect to create polymeric chains. utb.czchemrxiv.org In another case, with samarium(III), phosphinate ligands were shown to exhibit both chelating and bridging coordination, resulting in the formation of a 2D coordination polymer with a layered structure containing eight-membered rings. mdpi.com

Table 2: Coordination Modes of Phosphinate Ligands

Coordination ModeDescriptionStructural Example
Monodentate A single oxygen atom binds to one metal ion.Found in some terminal ligand positions. researchgate.net
Bidentate Chelating Both oxygen atoms bind to the same metal ion.Forms a four-membered M-O-P-O ring. mdpi.com
Bidentate Bridging (syn-syn) Both oxygen atoms bridge two metal centers.Leads to the formation of eight-membered {M-O-P-O}₂ rings, common in polymers. nih.govmdpi.com
Mixed Bridging/Chelating Ligands in the same structure exhibit different modes.Observed in complex polymers, such as a 2D Sm(III) framework. mdpi.com

Mechanistic Aspects of Metal-Catalyzed Reactions Involving Phosphinates

Phosphinates and their derivatives can be involved in metal-catalyzed reactions either as supporting ligands that modulate the catalyst's activity or as key intermediates within the catalytic cycle itself. As supporting ligands, their steric and electronic properties, as discussed in section 6.1.1, are crucial for influencing the efficiency of fundamental steps like oxidative addition and reductive elimination in cross-coupling reactions. researchgate.netwiley-vch.de

More directly, metal phosphonate (B1237965) and phosphinate complexes have been identified as key intermediates in certain catalytic processes, such as electrochemically induced C-H phosphonation. mdpi.com In this type of reaction, a proposed mechanism involves the initial formation of a metal-phosphonate complex from the interaction of a metal catalyst precursor with a dialkyl-H-phosphonate. mdpi.com This intermediate is then electrochemically oxidized or reduced. This electron transfer step generates a phosphonyl radical, which subsequently reacts with an aromatic substrate to form the C-P bond. The metal catalyst is regenerated in the process, completing the catalytic cycle. mdpi.com

Computational studies on related palladium-catalyzed reactions with phosphorus nucleophiles have detailed plausible catalytic cycles involving steps such as: uw.edu.placs.org

Oxidative Addition: The metal center inserts into a substrate bond.

Ligand Exchange/Transmetalation: The phosphinate group coordinates to the metal center.

Reductive Elimination: The final product is formed by creating a new bond and reducing the metal's oxidation state.

The specific role of the phosphinate can be as a nucleophile that attacks the metal complex or as a ligand that is transformed during the reaction sequence.

Theoretical Studies on Metal-Phosphinate Coordination

Theoretical and computational studies, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of metal-phosphinate coordination. uw.edu.placs.org These methods provide deep insights into the structure, bonding, and reactivity of these complexes that can be difficult to obtain through experimental means alone.

Key areas where theoretical studies have been applied include:

Structural Prediction: DFT calculations can accurately predict the geometries of metal-phosphinate complexes, including bond lengths and angles. This is valuable for understanding the coordination environment of the metal ion and the conformation of the ligand. acs.org

Bonding Analysis: Computational methods can probe the electronic structure of the metal-ligand bond, quantifying its ionic and covalent character. For instance, calculations have been used to explain why certain phosphonates act as non-coordinating counterions by showing that electron-withdrawing groups reduce the nucleophilicity of the oxygen atoms. mdpi.com

Mechanistic Elucidation: Theoretical calculations are instrumental in mapping out the potential energy surfaces of reactions involving phosphinates. By calculating the free energy profiles of intermediates and transition states, researchers can establish plausible catalytic cycles, identify rate-determining steps, and understand the origins of selectivity in catalytic reactions. uw.edu.placs.org

Table 3: Application of Theoretical Methods to Metal-Phosphinate Systems

Theoretical MethodApplicationInformation Obtained
Density Functional Theory (DFT) Elucidation of reaction mechanisms.Free energy profiles, structures of intermediates and transition states, rate-determining steps. uw.edu.placs.org
DFT Prediction of molecular geometry.Optimized structures, bond lengths (e.g., M-O), bond angles, and coordination polyhedra. acs.org
DFT Analysis of electronic structure.Partial charges, nucleophilicity of donor atoms, nature of the metal-ligand bond. mdpi.com
Molecular Mechanics Study of large supramolecular assemblies.Prediction of stable conformations and geometries for large, self-assembled structures. rsc.org

Environmental Transformation and Biotransformation of Phosphinates

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of phosphinates in the environment. The primary abiotic pathways include photodegradation, hydrolysis, and oxidation.

Photodegradation, or the breakdown of compounds by light, is a notable abiotic process for phosphonates, and by extension, phosphinates. cabidigitallibrary.orgmsu.ru Studies have shown that the presence of certain substances can enhance this process. For instance, the photodegradation of phosphonates is significantly accelerated in the presence of iron. nih.govresearchgate.net The process often leads to the formation of orthophosphate as a major product. nih.gov While specific studies on butyl octylphosphinate are limited, the general principles of phosphonate (B1237965) photodegradation suggest that it would be susceptible to this pathway, particularly in sunlit surface waters. The presence of photosensitizing agents in the aquatic environment could influence the rate of degradation.

The half-life of phosphonates under UV irradiation can vary significantly depending on environmental conditions such as pH and the presence of metal ions. nih.gov For example, the half-life of some phosphonates without iron is between 15 and 75 minutes depending on the pH, while in the presence of iron, it can be reduced to between 5 and 60 minutes. nih.gov

Table 1: Factors Influencing Photodegradation of Phosphonates

Factor Influence on Photodegradation Rate Reference
UV Light Essential for initiating the degradation process. nih.gov
Iron (Fe) Significantly enhances the rate of photodegradation. nih.govresearchgate.net

| pH | Affects the half-life of the compound during photodegradation. | nih.gov |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While the C-P bond in phosphinates is generally resistant to hydrolysis, the ester linkages, if present, are more susceptible. mdpi.comnih.gov The hydrolysis of phosphinates can occur under both acidic and basic conditions, leading to the formation of phosphinic acids. mdpi.comnih.gov The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on the phosphorus atom. mdpi.com

Biotic Degradation and Enzymatic Catabolism of Organophosphinates

Biotic degradation, mediated by microorganisms, is a key process in the breakdown of organophosphinates. nih.govmsu.ruresearchgate.net Bacteria, in particular, have evolved sophisticated enzymatic systems to cleave the stable carbon-phosphorus bond, allowing them to utilize these compounds as a source of phosphorus or carbon. nih.govscispace.comnih.gov

Microorganisms employ several pathways to degrade organophosphonates, and these are likely applicable to organophosphinates as well. The ability of microorganisms to utilize phosphonates as a phosphorus source is often regulated by the availability of inorganic phosphate (B84403) in the environment; degradation is typically induced under phosphate-limiting conditions. qub.ac.uk

Several bacterial and some fungal species have been identified that can degrade a wide range of organophosphorus compounds. oup.comoup.com The degradation can proceed through co-metabolism, where the microorganism does not derive energy or nutrients from the compound, or through mineralization, where the compound is completely broken down to inorganic products. oup.com

Table 2: Examples of Microorganisms Involved in Organophosphonate Degradation

Microorganism Type Reference
Flavobacterium sp. Bacterium oup.comoup.com
Pseudomonas aeruginosa Bacterium scispace.com
Salmonella typhimurium Bacterium scispace.com
Bacillus cereus Bacterium scispace.com

The cleavage of the highly stable carbon-phosphorus bond is a significant biochemical challenge. Microorganisms have evolved specific enzymes to catalyze this reaction. There are three major classes of enzymes known to cleave the C-P bond: phosphonatases, the C-P lyase complex, and enzymes involved in an oxidative cleavage pathway. nih.gov

Phosphonatases: These enzymes, such as phosphonoacetaldehyde (B103672) hydrolase, typically act on activated phosphonates. scispace.com

C-P Lyase: This is a multi-enzyme complex that can cleave the C-P bond in a wide range of unactivated phosphonates. nih.govscispace.comfrontiersin.org The C-P lyase pathway is of fundamental importance for the degradation of many xenobiotic phosphonates. nih.gov

Oxidative Cleavage: This more recently discovered pathway involves the hydroxylation of the carbon atom attached to the phosphorus, followed by the cleavage of the C-P bond. nih.gov

While these mechanisms have been primarily studied in the context of phosphonates, the fundamental chemistry of the C-P bond suggests that similar enzymatic strategies would be required for the degradation of phosphinates like this compound.

Environmental Fate Modeling of Phosphinate Compounds

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.netrsc.org These models integrate data on a chemical's physical-chemical properties, its degradation rates (both abiotic and biotic), and the characteristics of the environment into which it is released. rsc.org

For phosphinate compounds, key parameters for environmental fate modeling would include their water solubility, vapor pressure, octanol-water partition coefficient (Kow), and their susceptibility to photodegradation, hydrolysis, and biodegradation. nih.gov Given the strong interaction of phosphonates with surfaces, adsorption to soil and sediment is a critical process to consider in these models. researchgate.net

The development of accurate environmental fate models for specific phosphinates like this compound is hampered by the lack of detailed experimental data on their degradation rates and partitioning behavior. However, by using data from structurally similar compounds and applying quantitative structure-activity relationship (QSAR) models, it is possible to estimate these parameters and predict the likely environmental fate of such compounds.

Advanced Analytical Methodologies for Phosphinate Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation and Phosphorus-Containing Species Identification

Spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds. By examining the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of organophosphorus compounds in both solution and solid states. acs.org The presence of the spin-1/2 nucleus, ³¹P, which is 100% naturally abundant, makes it a highly sensitive NMR target for direct observation. nih.gov

Advanced NMR techniques offer deeper insights beyond simple one-dimensional spectra. For butyl octylphosphinate, these methods can reveal intricate structural details and dynamic processes.

Multi-dimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. For this compound, ¹H-¹³C HSQC would correlate the protons on the butyl and octyl chains to their directly attached carbons, while HMBC would reveal longer-range correlations, for instance, from the protons on the carbons adjacent to the phosphorus atom (α-carbons) to the ³¹P nucleus, confirming the P-C bond linkages. ³¹P-¹H and ³¹P-¹³C correlation experiments are particularly valuable for unambiguously assigning signals in the proton and carbon spectra that are coupled to the phosphorus atom. researchgate.net

Solid-State NMR (ssNMR): This technique is indispensable for analyzing phosphinates in solid forms, such as polymers or materials where the compound is embedded. It provides information on the conformation and packing of molecules in the solid state. For this compound, ³¹P ssNMR can be used to study its interaction with surfaces or its crystalline form.

Dynamic NMR: By acquiring spectra at various temperatures, dynamic NMR can be used to study conformational changes or restricted bond rotations. In this compound, this could provide insight into the rotational dynamics around the P-C bonds of the butyl and octyl groups.

The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the phosphorus atom. nih.gov For instance, the ³¹P chemical shift provides direct information about the oxidation state and coordination of the phosphorus center. The coupling constants, such as ¹J(P,C), ²J(P,C), and ³J(P,H), are invaluable for confirming the molecular skeleton. researchgate.netnih.gov

Table 1: Hypothetical NMR Data for this compound
NucleusTechniqueExpected Chemical Shift (δ) Range (ppm)Key Coupling Constants (J) (Hz)Information Gained
³¹P1D ³¹P NMR+30 to +60N/AConfirms phosphinate functional group.
¹H1D ¹H NMR0.8 - 2.5³J(P,H) ≈ 10-18Shows signals for butyl and octyl chains; coupling to P confirms proximity.
¹³C1D ¹³C NMR10 - 40¹J(P,C) ≈ 90-110; ²J(P,C) ≈ 5-15Shows signals for all carbons; large ¹J(P,C) confirms direct P-C bonds.
Various2D HMBCN/A²J, ³JEstablishes long-range connectivity between P, C, and H atoms.

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for detecting compounds at very low concentrations. researchgate.net Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide the mass accuracy required to distinguish between molecules with the same nominal mass but different elemental formulas. nih.gov

For this compound, HRMS coupled with a soft ionization technique like electrospray ionization (ESI) would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). colby.edu This allows for the unambiguous confirmation of its elemental formula (C₁₂H₂₇O₂P).

Furthermore, tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and identifying metabolites. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Characteristic losses, such as the cleavage of the butyl or octyl chains, can be observed, helping to confirm the identity of the compound. This technique is particularly useful for identifying unknown phosphorus-containing compounds and their degradation products in complex environmental or biological samples. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. aip.orgmdpi.com These techniques are complementary and are used for the rapid identification and characterization of phosphinate compounds.

For this compound, the key vibrational modes would include:

P=O Stretching: A strong absorption band in the infrared spectrum, typically in the range of 1150-1250 cm⁻¹, is characteristic of the phosphinyl group (P=O). mdpi.com This is often one of the most intense and easily identifiable peaks.

P-C Stretching: Vibrations associated with the phosphorus-carbon bonds appear in the fingerprint region of the spectrum, usually between 650-800 cm⁻¹.

C-H Stretching and Bending: The butyl and octyl alkyl chains will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375-1465 cm⁻¹. aip.org

Raman spectroscopy is particularly useful for analyzing samples in aqueous media and for studying symmetric vibrations that may be weak in the IR spectrum. mdpi.com Together, IR and Raman spectra provide a comprehensive vibrational profile that can be used for structural confirmation and quality control. aip.org

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupTechniqueExpected Frequency Range (cm⁻¹)Intensity
P=O (Phosphinyl)FTIR1150 - 1250Strong
P-C (Phosphorus-Carbon)FTIR/Raman650 - 800Medium
C-H (Alkyl Stretch)FTIR/Raman2850 - 2960Strong
C-H (Alkyl Bend)FTIR1375 - 1465Medium

Chromatographic Separation and Detection Methods for Complex Phosphinate Mixtures

Chromatography is the premier technique for separating components from complex mixtures. nbinno.com For the analysis of this compound and related compounds, both gas chromatography (GC) and liquid chromatography (LC) are widely applicable, depending on the volatility and polarity of the analytes. d-nb.infonih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While some phosphinates may require derivatization to increase their volatility, this compound might be amenable to direct GC analysis. d-nb.info When coupled with a phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC offers excellent sensitivity and selectivity for phosphorus-containing compounds in complex matrices. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is well-suited for a wide range of phosphinates, including those that are non-volatile or thermally labile. nbinno.comnih.gov Reversed-phase HPLC, using a C18 or similar column, would be the method of choice for separating this compound from more polar or less polar impurities based on its hydrophobicity.

Ion Chromatography (IC): For ionic phosphinate species or their degradation products (e.g., phosphinic acid), ion chromatography is an effective separation technique. nih.gov It separates analytes based on their ionic interactions with a stationary phase, making it ideal for analyzing charged phosphorus oxo acids in aqueous samples. taylorfrancis.com

Hyphenated Techniques for Comprehensive Phosphinate Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful approach for the analysis of complex mixtures. asdlib.orgchromatographytoday.comchemijournal.com These online combinations offer both separation of individual components and their unambiguous identification.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a benchmark technique for the analysis of volatile compounds. nbinno.com A GC-MS system would separate this compound from other volatile components in a sample, and the mass spectrometer would provide a mass spectrum for each eluting peak, allowing for positive identification through spectral library matching or interpretation of fragmentation patterns. chemijournal.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is arguably the most powerful and versatile hyphenated technique for analyzing a broad range of compounds. asdlib.orgspringernature.com It combines the excellent separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. For this compound, LC-MS would allow for its separation from a complex matrix, followed by its detection and confirmation based on its accurate mass and MS/MS fragmentation pattern. epa.gov This is the preferred method for trace analysis and metabolite identification in environmental and biological samples.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): Although less common due to lower sensitivity, LC-NMR is a formidable tool for the structural elucidation of unknown impurities or metabolites in a mixture. springernature.com After separation by LC, the eluent flows through an NMR flow cell, allowing for the acquisition of NMR spectra (e.g., ¹H and ³¹P) for each separated component, providing definitive structural information without the need for prior isolation.

The combination of these advanced analytical techniques provides a comprehensive toolkit for the detailed characterization and analysis of this compound, ensuring its structural integrity, purity, and detection in various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.